molecular formula C14H9N3O2 B1407324 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid CAS No. 1535966-91-6

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid

Cat. No.: B1407324
CAS No.: 1535966-91-6
M. Wt: 251.24 g/mol
InChI Key: SDTAUZJFAFPTCV-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid is a heterocyclic compound that features a quinoxaline core with a pyridine ring attached at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, but common targets include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxylic acid: Lacks the pyridine ring, making it less versatile in certain applications.

    Pyridine-2-carboxylic acid: Lacks the quinoxaline core, which reduces its potential biological activities.

    Quinoline derivatives: Similar in structure but differ in the position and type of functional groups attached.

Uniqueness

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid is unique due to the combination of the quinoxaline core and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts .

Properties

IUPAC Name

3-pyridin-4-ylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c18-14(19)13-12(9-5-7-15-8-6-9)16-10-3-1-2-4-11(10)17-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTAUZJFAFPTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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